[Phe10] b-Amyloid (1-40)
Description
Properties
Molecular Formula |
C194H295N53O57S1 |
|---|---|
Molecular Weight |
4313.9 |
sequence |
DAEFRHDSGFEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Phe10 β Amyloid 1 40
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a primary method for the chemical construction of peptides like [Phe10] β-Amyloid (1-40). This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. nih.govpeptide.com
Synthesizing hydrophobic and aggregation-prone peptides such as [Phe10] β-Amyloid (1-40) with a high yield necessitates carefully optimized protocols. A key challenge is minimizing on-resin aggregation. nih.gov Strategies to overcome this include the use of specialized resins, such as polyethylene (B3416737) glycol-polystyrene (PEG-PS) or ChemMatrix, which enhance the solvation of the peptide chain. mdpi.comrsc.org The incorporation of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or anisole (B1667542) during coupling and deprotection steps has also been shown to disrupt secondary structure formation and improve synthesis outcomes. nih.govresearchgate.netfrontiersin.org Microwave-assisted SPPS can accelerate coupling times and increase efficiency, though temperature control is critical to prevent side reactions like racemization. frontiersin.orgnih.gov
The most prevalent strategy for SPPS utilizes Nα-9-fluorenylmethyloxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group of the amino acids. nih.gov The Fmoc group is removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), which leaves the acid-labile side-chain protecting groups intact. peptide.com This orthogonality is vital for the synthesis of long and complex peptides. nih.gov To further mitigate aggregation and side reactions, such as aspartimide formation, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used for deprotection in non-critical regions of the peptide sequence. nih.gov
Table 1: Common Reagents and Strategies in Fmoc-SPPS of Amyloid Peptides
| Component | Function/Strategy |
|---|---|
| Resin | ChemMatrix, PEG-PS |
| Protecting Group | Fmoc (Nα-amino), tBu-based (side-chain) |
| Coupling Reagents | HCTU/DIPEA, HATU/NMM, DIC/HOBt |
| Deprotection Reagent | Piperidine in DMF, DBU in DMF |
| Aggregation Disruptors | DMSO, Anisole (as co-solvents) |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers |
Recombinant Expression Systems and Purification Strategies
For larger-scale production and isotopic labeling, recombinant expression provides a cost-effective alternative to chemical synthesis. nih.gov
Escherichia coli (E. coli) is the most common host for recombinant Aβ production. rpeptide.com To prevent degradation and manage potential toxicity, the peptide is often expressed as part of a fusion protein. nih.gov Common fusion partners include Glutathione-S-transferase (GST), Maltose Binding Protein (MBP), or Intestinal Fatty Acid Binding Protein (IFABP). nih.gov Expression is typically controlled by an inducible promoter, such as the T7 promoter system, which is activated by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov The expressed fusion protein often accumulates in insoluble inclusion bodies, which protects it from proteolysis. nih.govnih.gov
Purification begins with harvesting the E. coli cells and lysing them to release the inclusion bodies. These are then solubilized using strong denaturants like guanidine (B92328) hydrochloride or urea (B33335). The fusion protein is captured from this crude lysate, often via affinity chromatography (e.g., a GST-fusion protein binding to a glutathione (B108866) resin). Following this initial purification, the fusion tag is removed by enzymatic cleavage with a specific protease like Factor Xa or thrombin. nih.gov The released [Phe10] β-Amyloid (1-40) peptide is then subjected to further purification steps, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity. nih.govnih.gov
Monomerization and Aggregate Removal Procedures
Ensuring a defined, monomeric state is a critical final step before using [Phe10] β-Amyloid (1-40) in aggregation or biophysical studies. frontiersin.org Lyophilized peptides often contain pre-existing aggregates that can act as seeds, leading to poor experimental reproducibility. nih.gov
A widely used monomerization protocol involves treating the lyophilized peptide with a strong organic solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). abcam.cnnih.govjpt.com The HFIP effectively dissolves the peptide and disrupts β-sheet structures. nih.govoup.com The solvent is then evaporated, and the resulting peptide film is redissolved, often in a dilute basic solution such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide, before being neutralized and diluted into the final experimental buffer. abcam.cnacs.org To isolate the monomeric species and remove any remaining soluble oligomers or aggregates, size-exclusion chromatography (SEC) is the preferred method. abcam.cnabcam.cn
Table 2: General Protocol for Monomerization of Amyloid Peptides
| Step | Procedure | Purpose |
|---|---|---|
| 1. Disaggregation | Dissolve lyophilized peptide in 100% HFIP. medchemexpress.com | To break down pre-formed aggregates and β-sheet structures. nih.govoup.com |
| 2. Solvent Removal | Evaporate HFIP under a stream of nitrogen or in a vacuum concentrator. abcam.cn | To remove the denaturing organic solvent. |
| 3. Solubilization | Resuspend the peptide film in a dilute base (e.g., 1% NH₄OH or 10-50 mM NaOH). abcam.cnacs.org | To dissolve the peptide in an aqueous, non-aggregating condition. |
| 4. Purification | Perform Size-Exclusion Chromatography (SEC). abcam.cnresearchgate.net | To separate monomeric peptide from any remaining oligomers or aggregates. |
| 5. Quantification | Determine the concentration of the monomeric fraction. | To ensure accurate and reproducible experimental conditions. |
Chemical Pretreatment Methods for Initial Monomeric State
Achieving a homogenous, monomeric starting population of [Phe10] β-Amyloid (1-40) is critical for aggregation and neurotoxicity studies. Because amyloid peptides readily self-assemble into various aggregated forms, including oligomers and fibrils, protocols must be employed to disaggregate any pre-existing structures. frontiersin.orgbmbreports.org Several chemical pretreatment methods are utilized to ensure the peptide is in a monomeric state before initiating an experiment.
Commonly, this involves dissolving the lyophilized peptide in a strong denaturing or disaggregating agent. Hexafluoroisopropanol (HFIP) is frequently used as it effectively disrupts β-sheet structures and other non-covalent interactions that hold aggregates together. jpt.com The peptide is dissolved in HFIP, and the solvent is then evaporated, leaving a peptide film that can be reconstituted in the desired experimental buffer. jpt.complos.org
Another widely used method involves dissolving the peptide in an alkaline solution, such as 1% ammonium hydroxide (NH₄OH), followed by vortexing. plos.org The solution is then lyophilized to remove the solvent and stored as a powder. plos.org For experiments, fresh aliquots are dissolved in an appropriate buffer, such as 10 mM sodium phosphate (B84403). plos.org For peptides produced recombinantly in E. coli, which often form insoluble inclusion bodies, strong denaturants like 6 M Guanidine Hydrochloride (GuHCl) are used to solubilize the peptide before purification. nih.gov These treatments help to break down oligomers and ensure that the starting material for any aggregation assay is as monomeric as possible. The choice of method can influence the subsequent aggregation kinetics and the morphology of the aggregates formed. nih.gov
Table 1: Chemical Pretreatment Methods for Amyloid Peptides This table summarizes common chemical agents used to prepare monomeric amyloid peptide solutions.
| Chemical Agent | Typical Procedure | Purpose | Key Findings/Notes |
|---|---|---|---|
| Hexafluoroisopropanol (HFIP) | Dissolve peptide in 100% HFIP, evaporate solvent, and reconstitute in buffer. jpt.complos.org | Disrupts pre-existing β-sheet structures and other secondary conformations. jpt.com | Treatment with HFIP can result in preparations dominated by smaller oligomeric species like dimers and trimers upon reconstitution. plos.org |
| Ammonium Hydroxide (NH₄OH) | Dissolve peptide in 1% NH₄OH, vortex, lyophilize, and store as powder. Reconstitute in buffer before use. plos.org | Solubilizes the peptide and breaks down aggregates through alkaline conditions. | This method is used to prepare fresh, monomeric Aβ for biophysical studies, often used within 30-60 minutes of preparation. plos.org |
| Guanidine Hydrochloride (GuHCl) | Solubilize peptide pellet (e.g., from inclusion bodies) in 6 M GuHCl on ice with stirring. nih.gov | A strong denaturant used to solubilize insoluble peptide aggregates, particularly from recombinant expression systems. nih.gov | Chosen over urea to avoid potential carbamylation of the peptide's N-terminus. nih.gov |
Size-Exclusion Chromatography (SEC) for Oligomer Fractionation
Size-Exclusion Chromatography (SEC) is an indispensable technique for separating and analyzing the different oligomeric species of [Phe10] β-Amyloid (1-40) that form during aggregation. SEC, also known as gel filtration chromatography, separates molecules based on their hydrodynamic radius. Larger molecules are excluded from the pores of the chromatography matrix and therefore elute earlier, while smaller molecules penetrate the pores and have a longer retention time. researchgate.net
This method allows for the fractionation of complex mixtures of amyloid species, isolating monomers, dimers, trimers, and larger oligomers. nih.govnih.gov By calibrating the column with protein standards of known molecular weight, the approximate size of the eluting oligomeric species can be determined. plos.org For example, studies on wild-type Aβ(1-40) have successfully used SEC to demonstrate that it forms a mixture of monomers, dimers, trimers, and tetramers in solution. nih.gov The substitution at position 10 in the [Phe10] variant can influence these oligomerization patterns. Research has shown that when Tyr10 is replaced by Phe, the cross-linking yield to form oligomers is reduced compared to the wild-type peptide, suggesting an altered aggregation propensity. nih.gov
The selection of the column and mobile phase is critical for successful separation. Columns with specific pore sizes are chosen to resolve the molecular weight range of interest. The mobile phase typically consists of a physiological buffer, such as phosphate-buffered saline (PBS) or sodium phosphate, to maintain the native state of the oligomers during separation. plos.orgresearchgate.net
Table 2: Typical Parameters for Size-Exclusion Chromatography (SEC) of β-Amyloid (1-40) This table provides examples of experimental conditions used for the SEC-based separation of Aβ(1-40) oligomers.
| Parameter | Example 1 | Example 2 | Purpose & Details |
|---|---|---|---|
| Column | Superdex 75 researchgate.net | Shodex PROTEIN KW-802.5 plos.org | The column contains a porous matrix that separates molecules by size. The choice of resin (e.g., Superdex, Shodex) determines the separation range and resolution. |
| Mobile Phase | 0.1 M Tris buffer researchgate.net | 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.4 plos.org | The mobile phase carries the sample through the column. The composition is chosen to be non-denaturing and to minimize interactions between the peptide and the column matrix. |
| Flow Rate | Not specified | 1 mL/minute plos.org | Controls the speed of separation. A consistent flow rate is essential for reproducible retention times. |
| Detection | UV Absorbance at a specific wavelength (e.g., 214 or 280 nm) | UV Absorbance plos.org | Used to monitor the peptide as it elutes from the column, generating a chromatogram where peaks correspond to different-sized species. |
| Resolved Species | Gel-included (smaller) and gel-excluded (larger) peaks researchgate.net | Monomers to hexamers and larger aggregates, identified using molecular weight standards. plos.org | SEC can resolve low-n oligomers (dimers, trimers, tetramers) from monomers and larger protofibrillar aggregates. plos.orgnih.gov |
Structural Characterization and Polymorphism of Phe10 β Amyloid 1 40 Aggregates
Conformational States and Transitions
The journey from a soluble, monomeric peptide to an insoluble fibril involves a series of profound conformational changes. For [Phe10]Aβ(1-40), like its wild-type counterpart, this process begins with highly dynamic and largely unstructured precursor states.
In aqueous solution at neutral pH, monomeric Aβ(1-40) peptides, including the [Phe10] variant, predominantly exist in a disordered or "random coil" state. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies on wild-type Aβ(1-40) show that it populates a coil-like conformational ensemble with no evidence of persistent, long-range structural contacts. nih.gov This lack of a defined tertiary fold is a characteristic of intrinsically disordered proteins. wikipedia.org
Under certain conditions, however, the peptide can adopt transient α-helical structures. plos.orgproquest.com Solvents such as trifluoroethanol or the presence of SDS micelles can induce significant α-helical content. plos.orgproquest.com Molecular dynamics simulations suggest that a stable α-helix can form between residues 10 and 21. plos.org These helical intermediates are generally considered off-pathway or transient precursor states that must unfold before committing to the β-sheet-rich amyloidogenic pathway. nih.govnih.gov The conformational transition from an initial α-helical structure to a random coil is considered a critical step preceding the formation of ordered β-sheet structures. nih.gov
The hallmark of amyloid aggregation is the conformational transition from random coil or α-helical structures to a β-sheet-rich conformation. nih.govulb.ac.be This transition is the fundamental event in the formation of all subsequent aggregated species. For Aβ(1-40), this process involves a significant structural rearrangement where the peptide chains align to form extensive intermolecular hydrogen bonds, creating the characteristic cross-β structure. ulb.ac.beresearchgate.net
Infrared spectroscopy studies on wild-type Aβ(1-40) reveal that the peptide displays a major peak around 1630 cm⁻¹, indicative of β-sheet structure, throughout the aggregation process. ulb.ac.be The stability of these β-sheet structures is a key factor in their pathological persistence. The enhanced thermodynamic stability is derived from the extensive network of hydrogen bonds that run along the fibril axis, as well as favorable side-chain packing between the sheets. nih.govmdpi.com Studies on various Aβ(1-40) polymorphs have shown a direct correlation: fibrils containing more extensive β-sheet structures exhibit greater stability. nih.govnih.gov This conformational change often involves a transition from an initial antiparallel β-sheet conformation in oligomers to a parallel β-sheet arrangement in mature fibrils. ulb.ac.be
| Conformational State | Primary Investigative Technique | Key Structural Observation |
|---|---|---|
| Random Coil Monomer | Nuclear Magnetic Resonance (NMR) | Populates a coil-like conformational ensemble with no stable long-range contacts. nih.gov |
| α-Helical Intermediate | Circular Dichroism (CD), NMR | Induced by specific solvents (e.g., trifluoroethanol); often considered a transient or off-pathway state. plos.orgnih.gov |
| β-Sheet Aggregate | Infrared Spectroscopy (FTIR), X-ray Diffraction | Characterized by a cross-β pattern with extensive intermolecular hydrogen bonding, conferring high stability. ulb.ac.benih.gov |
Oligomeric Species Characterization
Before forming mature fibrils, [Phe10]Aβ(1-40) monomers assemble into a variety of soluble, intermediate aggregates known as oligomers. These species are considered highly dynamic and are central to amyloid toxicity. wikipedia.orgmdpi.com
The initial step in aggregation is the formation of small oligomers, starting with dimers and trimers. biorxiv.org Techniques like Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) have been instrumental in capturing these transient species. Studies on wild-type Aβ(1-40) show it forms a mixture of monomers, dimers, trimers, and tetramers. nih.gov The substitution of Tyr10 with Phe in [Phe10]Aβ(1-40) has been shown to decrease the efficiency of such cross-linking, suggesting that the Tyr10 residue plays a role in the stabilization of these early oligomers, potentially through di-tyrosine cross-links. nih.govplos.org The Phe10 version of Aβ does not readily form SDS-stable dimers on its own, highlighting a difference in interaction patterns compared to the wild-type. plos.org
Molecular dynamics simulations indicate that Aβ(1-40) dimers are stabilized by interactions in the N-terminal (residues 5-12), central hydrophobic (16-23), and C-terminal (30-40) regions. biorxiv.org As oligomers grow, their stability can change. For some Aβ42 variants, there is a notable shift in arrangement from globular assemblies for smaller oligomers (dimers, trimers) to a more linear growth model for species larger than tetramers. elifesciences.org
Aβ oligomers are notoriously heterogeneous, existing in a wide array of shapes and sizes. ulb.ac.bemdpi.com Atomic force microscopy (AFM) has visualized various morphologies, including small spherical particles, amorphous aggregates, and curvilinear or linear "beads-on-a-string" protofibrils. ulb.ac.bemdpi.comnih.gov
For wild-type Aβ(1-40), initial aggregation stages show small spherical oligomers with heights of approximately 1.5 nm. ulb.ac.be As aggregation proceeds, these can evolve into larger, more complex oligomers (sometimes called Aβ-derived diffusible ligands or ADDLs) and protofibrils before maturing into fibrils. ulb.ac.be This structural heterogeneity is a key feature, with a single sample often containing a mixture of different oligomeric forms. ulb.ac.bemdpi.com Ion mobility mass spectrometry has also revealed the presence of at least two different conformational states even within oligomers of the same size. nih.gov This diversity complicates structural analysis but is critical to understanding the range of biological activities attributed to these species. escholarship.org
| Oligomeric Species | Method of Detection | Reported Characteristics / Dimensions |
|---|---|---|
| Dimers, Trimers, Tetramers | PICUP, SDS-PAGE, Mass Spectrometry | Transient, quasi-equilibrium mixture. Phe10 substitution can reduce cross-linking efficiency. nih.gov |
| Small Spherical Oligomers | Atomic Force Microscopy (AFM) | Initial species with an average height of ~1.5 nm and diameter of ~60 nm for Aβ(1-40). ulb.ac.be |
| High Molecular Weight (HMW) Oligomers | AFM, Electron Microscopy (EM) | Larger spherical or disc-like aggregates with diameters of 9–25 nm. nih.gov |
| Protofibrils | AFM, EM | Thread-like or curvilinear structures, considered precursors to mature fibrils. ulb.ac.bemdpi.com |
Fibrillar Polymorphism and Structural Models
The final products of the aggregation cascade are mature, insoluble amyloid fibrils. A remarkable feature of these fibrils is their structural polymorphism, where a single peptide sequence can adopt multiple, distinct, self-propagating fibril structures. nih.govnih.govproquest.com
Even when formed under identical solution conditions, Aβ(1-40) can create a range of fibril morphologies with varying structural properties, such as different widths or crossover distances. nih.govumassmed.edu Different incubation conditions, such as temperature or buffer composition, can produce different ensembles of these polymorphs. nih.gov This polymorphism arises from different underlying molecular structures, including variations in how the peptide chains pack within the fibril. nih.gov
High-resolution techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR (ssNMR) have provided detailed models of Aβ(1-40) fibrils. One cryo-EM study of fibrils grown under slow-quiescent conditions revealed a J-shaped protomer structure, with the fibril core composed of two protofibrils in a left-handed twist. mdpi.com X-ray diffraction patterns consistently show a cross-β structure, identified by a characteristic reflection at 4.7 Å (indicating the spacing between β-strands) and a broader reflection around 8.9-10 Å (related to the spacing between β-sheets). nih.gov Structural models derived from these data often propose that fibrils are composed of multiple protofilaments (typically 3 to 5) arranged in a tubular or layered fashion. nih.govnih.gov The omission of residues 1-9 does not prevent fibril formation or eliminate polymorphism, suggesting these N-terminal residues remain largely disordered and outside the core fibril structure. medchemexpress.com
| Structural Feature | Investigative Technique | Description |
|---|---|---|
| Cross-β Structure | X-ray Fiber Diffraction | Definitive pattern with a strong meridional reflection at ~4.7 Å and an equatorial reflection at ~9-10 Å. nih.gov |
| Protofilament Arrangement | Electron Microscopy, ssNMR | Fibrils are typically composed of multiple (3-5) protofilaments arranged side-by-side or in a tubular array. nih.govnih.gov |
| J-Shaped Protomer | Cryo-Electron Microscopy (cryo-EM) | A high-resolution model for a specific Aβ(1-40) polymorph showing a J-shaped fold within a two-protofibril structure. mdpi.com |
| Morphological Heterogeneity | AFM, EM | Coexistence of multiple fibril types (e.g., twisted, flat ribbons) even within the same sample. nih.gov |
Identification of Distinct Fibril Polymorphs (e.g., U-shaped, S-shaped)
High-resolution imaging techniques like cryo-electron microscopy (cryo-EM) and solid-state Nuclear Magnetic Resonance (ssNMR) have been instrumental in revealing the structural diversity of Aβ(1-40) fibrils. nih.govmdpi.com A common structural motif observed for Aβ(1-40) fibrils is a U-shaped conformation , where the peptide chain folds back on itself to form two β-strands connected by a turn or loop region. nih.govmdpi.com In contrast, the more aggregation-prone Aβ(1-42) peptide can also adopt an S-shaped conformation , which is considered less stable for Aβ(1-40). mdpi.com
Recent studies have further expanded the known polymorphic landscape of Aβ(1-40), identifying novel conformations such as J-shaped , C-shaped , and I-shaped protomer structures. mdpi.com The J-shaped structure, for instance, was observed under conditions designed to slow down fibril elongation, highlighting an extensive network of intra-protomer salt bridges that stabilize the fibril core. mdpi.com The existence of such diverse polymorphs, even under identical solution conditions, underscores the complex energy landscape of Aβ aggregation. nih.gov
The table below summarizes some of the identified polymorphs of Aβ(1-40) and their key structural features.
| Polymorph Shape | Key Structural Features | Primary Techniques for Identification |
|---|---|---|
| U-shaped | Two β-strands connected by a loop; common motif for Aβ(1-40). | Solid-State NMR, Cryo-EM |
| J-shaped | Extensive intra-protomer salt bridges (e.g., D1-K28, R5-E22). | Cryo-EM |
| C-shaped | N- and C-terminal ends fold back onto the central domain. | Cryo-EM |
| I-shaped | A more linear or extended protofilament fold. | Cryo-EM |
Structural Determinants of Fibril Topology
The topology of Aβ(1-40) fibrils is dictated by a delicate balance of intra- and inter-molecular interactions. These include hydrophobic interactions, hydrogen bonds forming the characteristic cross-β structure, and salt bridges between charged residues. For example, the salt bridge between Asp23 and Lys28 is a critical interaction that helps stabilize the turn in the U-shaped conformation of many Aβ fibrils. nih.gov
Environmental conditions play a significant role in determining which polymorphic form is favored. For instance, the presence of lipid bilayers can induce the formation of distinct polymorphic aggregates, with mutations in the Aβ sequence altering these interactions. plos.org Similarly, subtle changes in fibril growth conditions, such as agitation, can lead to structurally distinct polymorphs with differing biological activities. nih.gov The ionic strength and pH of the solution can also influence fibril morphology by modulating electrostatic interactions and the formation of salt bridges. mdpi.com
Role of Specific Residues in Structural Transitions, with emphasis on Phe10 if applicable.
Specific amino acid residues play crucial roles in the aggregation process and can significantly influence the resulting fibril structure. Mutations within the Aβ sequence, particularly in the central hydrophobic core (residues 17-21) and the turn region (around residues 22-23), have been shown to alter aggregation kinetics and fibril morphology. nih.gov For instance, the Arctic (E22G), Italian (E22K), and Iowa (D23N) mutations lead to the formation of polymorphic aggregates that differ from the wild-type peptide. plos.orgnih.gov
The residue at position 10, Phenylalanine (Phe), is part of a hydrophobic region (Y10-V12) and its role in structural transitions is of considerable interest. While direct structural data for a [Phe10]β-Amyloid (1-40) mutant is limited, studies on a closely related analogue, Aβ(1-40) Y10F, where Tyrosine at position 10 is replaced by Phenylalanine, offer valuable insights. This substitution removes the hydroxyl group of tyrosine but maintains the aromatic ring structure.
Research on the Aβ(1-40) Y10F mutant has shown that this single amino acid change can significantly impact aggregation behavior. Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet-rich fibrillar structures, indicated that the Aβ(1-40) Y10F mutant exhibited a more pronounced increase in fibril formation compared to the wild-type Aβ(1-40). mdpi.com This suggests that the substitution at position 10 can promote the aggregation into fibrillar structures. Interestingly, despite the increased fibril formation, the Aβ(1-40) Y10F mutant was found to be less neurotoxic. mdpi.com This finding supports the growing understanding that mature fibrils may not be the primary toxic species, with prefibrillar oligomers potentially playing a more significant role in neuronal dysfunction. mdpi.com
The table below presents a summary of the aggregation properties of the Aβ(1-40) Y10F mutant in comparison to the wild-type peptide, based on Thioflavin T fluorescence.
| Peptide | Aggregation Propensity (ThT Fluorescence) | Key Implication |
|---|---|---|
| Wild-type Aβ(1-40) | Standard sigmoidal aggregation curve. | Baseline for comparison. |
| Aβ(1-40) Y10F | More pronounced and rapid increase in ThT fluorescence. mdpi.com | Substitution at position 10 can enhance fibrillization. |
These findings underscore the critical role that individual residues, such as the one at position 10, play in modulating the structural transitions of Aβ(1-40) from its monomeric state to various aggregated polymorphs. The specific chemical properties of the side chain at this position can influence both the kinetics of aggregation and the final morphology of the fibrils, which in turn can affect their biological impact.
Aggregation Kinetics and Mechanisms of Phe10 β Amyloid 1 40
Nucleation-Dependent Polymerization Models
Primary Nucleation Processes
Primary nucleation is the initial and often rate-limiting step in which monomers overcome a thermodynamic barrier to form a stable nucleus. There is a lack of specific studies that have determined the rate constants or the critical nucleus size for the primary nucleation of [Phe10] β-Amyloid (1-40). The low propensity of this peptide to aggregate suggests that the energy barrier for nucleation is significantly higher than that for human Aβ(1-40).
Fibril Elongation Mechanisms
Fibril elongation involves the addition of monomers to the ends of existing fibrils. While this is a key phase in the aggregation of human Aβ, detailed kinetic parameters for the elongation of [Phe10] β-Amyloid (1-40) fibrils are not documented. The lack of significant aggregation in murine models, even with elevated levels of endogenous [Phe10] β-Amyloid (1-40), supports the notion that if fibrils do form, their elongation is likely a very slow and inefficient process. springermedizin.de
Influence of Peptide Concentration on Aggregation Pathways
For many amyloidogenic proteins, the concentration of the peptide is a critical factor that can influence the lag time, the rate of aggregation, and even the morphology of the resulting aggregates. While it is a general principle that higher concentrations would favor aggregation, specific studies detailing how varying concentrations of [Phe10] β-Amyloid (1-40) affect its aggregation pathways and kinetics are absent from the scientific literature. Research has shown that even at elevated concentrations in animal models, [Phe10] β-Amyloid (1-40) does not readily form the plaque-like aggregates seen with the human peptide. springermedizin.de
Modulators of Aggregation Kinetics
Environmental factors such as pH and temperature are known to significantly impact the aggregation kinetics of amyloid peptides.
Impact of Ionic Strength and Buffer Composition
The aggregation of wild-type β-Amyloid (1-40) is highly sensitive to the ionic strength and the composition of the buffer solution. These environmental factors can significantly influence the kinetics of fibril formation, including the lag time for nucleation and the rate of elongation.
Ionic Strength:
Physiological ionic strength has been observed to accelerate the aggregation kinetics of Aβ(1-40). This is thought to be due to the shielding of electrostatic repulsion between Aβ monomers, which facilitates the conformational changes necessary for aggregation. At low ionic strengths, the Aβ(1-40) peptide tends to adopt a "random-coil" structure, which is less prone to aggregation. nih.gov As the ionic strength increases, the stability of certain secondary structures can be destabilized, potentially promoting the formation of β-sheet-rich structures that are the hallmark of amyloid fibrils. tecan.com
Buffer Composition:
The choice of buffer can have a profound effect on the fibrillation and oligomerization of Aβ peptides. researchgate.netresearchgate.net Phosphate-buffered saline (PBS) is a commonly used buffer in in-vitro aggregation studies. frontiersin.org The ions in the buffer can interact with the amino acid side chains of the Aβ peptide, influencing both the rate of aggregation and the morphology of the resulting fibrils. For example, studies comparing phosphate (B84403) and HEPES buffers have shown significant differences in the aggregation mechanism and speed for Aβ(1-40). researchgate.net The three histidine residues at positions 6, 13, and 14 are thought to be instrumental in these buffer-dependent mechanistic changes. researchgate.net
For the [Phe10] variant, the absence of the hydroxyl group on the aromatic ring at position 10 would alter the local charge distribution and hydrogen bonding capacity. This change could modulate the peptide's interaction with buffer ions and its response to changes in ionic strength, though specific data is lacking.
| Factor | Effect on Wild-Type Aβ(1-40) Aggregation | Potential Implication for [Phe10] Aβ(1-40) |
| Increasing Ionic Strength | Accelerates aggregation by shielding electrostatic repulsion. | The effect would likely be similar, though the magnitude could be altered due to changes in local polarity at position 10. |
| Phosphate Buffer | Commonly used, but can influence aggregation kinetics and fibril morphology. researchgate.netfrontiersin.org | The specific interactions between phosphate ions and the peptide may be different without the Tyr10 hydroxyl group. |
| HEPES Buffer | Leads to different aggregation kinetics compared to phosphate buffer, highlighting buffer-specific effects. researchgate.net | The differential effects of various buffers would likely persist, but the specific outcomes are unknown. |
This table is based on data for wild-type Aβ(1-40) and provides a hypothetical outlook for the [Phe10] variant.
Role of Oxidation State (e.g., Met35 oxidation)
The oxidation of the methionine residue at position 35 (Met35) to methionine sulfoxide (B87167) is a common modification of the Aβ peptide found in amyloid plaques. This oxidative modification has been shown to have a complex and sometimes contradictory effect on the aggregation of wild-type Aβ(1-40).
Some studies have reported that Met35 oxidation can impede the rate of aggregation and fibrillation. The introduction of the more polar sulfoxide group can reduce the hydrophobic interactions that are critical for the initial stages of Aβ association. It has been suggested that Met35 oxidation can delay the formation of trimers, which are an important early step in the aggregation pathway.
Conversely, other research indicates that Met35 oxidation can reduce the lag time for fibril formation but results in the generation of more fragmented fibrils. The precise impact may depend on the specific experimental conditions.
For the [Phe10] Aβ(1-40) variant, the influence of Met35 oxidation on aggregation would be superimposed on the structural changes induced by the Tyr-to-Phe substitution. The interplay between the altered aromatic character at position 10 and the increased polarity at the C-terminus due to Met35 oxidation is yet to be determined.
| Modification | Reported Effects on Wild-Type Aβ(1-40) Aggregation | Potential Implication for [Phe10] Aβ(1-40) |
| Met35 Oxidation | Can impede aggregation by reducing hydrophobic interactions. | This effect is likely to be present, but the overall aggregation propensity will also be influenced by the [Phe10] substitution. |
| Met35 Oxidation | May reduce lag time but lead to fragmented fibrils. | The morphology of fibrils formed from oxidized [Phe10] Aβ(1-40) could be different from that of the oxidized wild-type peptide. |
This table is based on data for wild-type Aβ(1-40) and provides a hypothetical outlook for the [Phe10] variant.
Biophysical and Spectroscopic Investigations of Phe10 β Amyloid 1 40
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for obtaining atomic-resolution information on the structure and dynamics of biomolecules in different states. For [Phe10] β-Amyloid (1-40), both solution-state and solid-state NMR are indispensable for characterizing the full spectrum of species that appear during the aggregation cascade.
Solution-state NMR is highly effective for studying the behavior of soluble [Phe10] Aβ(1-40) monomers and early-stage, transient oligomers. These studies provide critical insights into the initial conformational states that precede large-scale aggregation.
In aqueous solution under physiological conditions, monomeric Aβ peptides are largely disordered, exhibiting characteristics of a random coil. nih.gov Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, on isotopically labeled ([¹⁵N] or [¹³C, ¹⁵N]) [Phe10] Aβ(1-40) would reveal a narrow dispersion of chemical shifts for the backbone amide signals, confirming a lack of stable secondary structure. Analysis of chemical shift indices (CSI) and nuclear Overhauser effects (NOEs) would further detail transient structural propensities. For instance, studies on Aβ(1-40) have shown that even in its monomeric state, there is a propensity for β-strand formation in two hydrophobic regions (residues 17-21 and 31-36).
Solution-state NMR can also monitor the disappearance of the monomer signal over time as aggregation proceeds. This provides a residue-specific view of the aggregation kinetics, complementing data from other biophysical assays. Furthermore, advanced techniques like relaxation dispersion NMR can probe the existence and dynamics of sparsely populated, "invisible" oligomeric states that are on the pathway to fibril formation.
| Technique | Sample State | Key Information Obtained for [Phe10] Aβ(1-40) | Representative Findings (based on Aβ(1-40) studies) |
| ¹H-¹⁵N HSQC | Monomer | Conformational state and dynamics | Narrow chemical shift dispersion, indicative of a largely random coil structure. |
| NOESY | Monomer/Oligomer | Short-range (<5 Å) proton-proton distances | Identification of transient hydrophobic contacts and nascent β-sheet structures. |
| Diffusion Ordered Spectroscopy (DOSY) | Monomer/Oligomer | Hydrodynamic radius and oligomer size distribution | Determination of the size of soluble species, distinguishing monomers from small oligomers. |
| Relaxation Measurements (T₁, T₂) | Monomer/Oligomer | Local and global dynamics | Probing of pico- to nanosecond timescale motions and exchange between different states. |
Once [Phe10] Aβ(1-40) assembles into insoluble fibrils, solid-state NMR (ssNMR) becomes the primary method for high-resolution structural characterization. nih.govspringernature.com Unlike solution NMR, ssNMR is not limited by molecular size and can provide detailed information on the rigid core of the amyloid fibril.
Magic Angle Spinning (MAS) ssNMR experiments on fibrils prepared from isotopically labeled [Phe10] Aβ(1-40) can yield precise structural constraints. Two-dimensional ¹³C-¹³C and ¹⁵N-¹³C correlation spectra allow for the sequential assignment of backbone and side-chain resonances. nih.gov These chemical shifts are highly sensitive to the local secondary structure, with characteristic values confirming the presence of β-sheets. nih.gov
Structural models of Aβ(1-40) fibrils derived from ssNMR data reveal an in-register parallel β-sheet architecture for the core of the fibril. nih.gov This means that identical residues from adjacent peptide molecules are aligned with one another. The N-terminal region (residues 1-9) is typically found to be flexible and disordered even within the fibril state. nih.gov ssNMR would be critical to determine if the phenylalanine at position 10 is part of this flexible tail or marks the beginning of the rigid fibril core. Intermolecular distances measured through dipolar recoupling experiments can define the packing arrangements of β-sheets and side chains, providing a complete atomic-resolution model of the [Phe10] Aβ(1-40) fibril. nih.gov
| Technique | Sample State | Key Information Obtained for [Phe10] Aβ(1-40) | Representative Findings (based on Aβ(1-40) fibrils) |
| ¹³C-¹³C Correlation (e.g., DARR, RFDR) | Fibril | Intra- and inter-residue contacts, secondary structure | Reveals β-strand segments and allows for sequential resonance assignment. |
| ¹⁵N-¹³C Correlation (e.g., NCA, NCO) | Fibril | Backbone conformation | Confirms β-sheet structure and provides constraints for structural modeling. |
| Dipolar Recoupling (e.g., REDOR, TEDOR) | Fibril | Specific interatomic distances | Measures distances between labeled atoms to define the packing of peptides within the fibril. |
| H/D Exchange ssNMR | Fibril | Solvent accessibility and hydrogen bonding | Identifies the rigid, hydrogen-bonded β-sheet core that is protected from solvent exchange. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a vital tool for monitoring changes in the secondary structure of [Phe10] Aβ(1-40) during its aggregation process. bohrium.comnih.gov This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the protein's backbone conformation.
Freshly disaggregated [Phe10] Aβ(1-40) in solution typically exhibits a CD spectrum with a strong minimum around 198 nm, which is characteristic of a random coil conformation. researchgate.net Upon incubation, as the peptide begins to aggregate, a conformational transition occurs. This is observed in the CD spectrum as a shift from the random coil signature to a spectrum with a single minimum around 218 nm, which is the hallmark of a β-sheet-rich structure. nih.gov
By recording CD spectra over time, one can follow the kinetics of this conformational change. This allows for the characterization of the transition from a disordered monomer to the highly ordered β-sheet structure that constitutes the amyloid fibrils.
| Conformation | Wavelength of Minimum (nm) | Wavelength of Maximum (nm) | Interpretation for [Phe10] Aβ(1-40) |
| Random Coil | ~198 | N/A | Initial state of soluble, monomeric peptide. |
| α-Helix | ~222 and ~208 | ~193 | Can be present in membrane-mimicking environments or with certain solvents. nih.gov |
| β-Sheet | ~218 | ~195 | Dominant structure in aggregated oligomers and mature fibrils. |
Fluorescence Spectroscopy for Aggregation Monitoring
Fluorescence spectroscopy offers highly sensitive methods to monitor the aggregation of [Phe10] Aβ(1-40) in real-time. Specific fluorescent dyes that interact with different aggregated species are used to dissect the kinetics of fibril formation and the appearance of intermediate states.
The Thioflavin T (ThT) fluorescence assay is the gold standard for monitoring the formation of amyloid fibrils. nih.goveurogentec.com ThT is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. nih.gov
A typical ThT assay of [Phe10] Aβ(1-40) aggregation shows a characteristic sigmoidal curve when fluorescence intensity is plotted against time. This curve can be divided into three phases:
Lag Phase: A period of slow or no increase in fluorescence, corresponding to the nucleation phase where initial monomeric peptides form unstable oligomeric nuclei.
Elongation Phase: A rapid increase in fluorescence as the nuclei act as templates for the rapid addition of monomers, leading to fibril growth.
Plateau Phase: The fluorescence signal reaches a maximum and levels off as the pool of soluble monomers is depleted and the reaction reaches equilibrium.
Kinetic parameters such as the lag time (t_lag) and the apparent growth rate constant (k_app) can be extracted from these curves to quantify the aggregation propensity of [Phe10] Aβ(1-40). sci-hub.se
| Kinetic Parameter | Description | Significance for [Phe10] Aβ(1-40) Aggregation |
| Lag Time (t_lag) | The time before the rapid increase in ThT fluorescence begins. | Reflects the efficiency of the nucleation process. A shorter lag time indicates faster nucleation. |
| Elongation Rate (k_app) | The maximum slope of the sigmoidal curve during the growth phase. | Represents the rate of fibril elongation. A higher rate indicates faster fibril growth. |
| Maximum Fluorescence (F_max) | The fluorescence intensity at the plateau phase. | Proportional to the total amount of amyloid fibrils formed at equilibrium. |
While ThT is specific for mature fibrils, other fluorescent probes can detect earlier-stage aggregates. 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (bis-ANS) is a dye that fluoresces upon binding to exposed hydrophobic clusters on the surface of proteins. rndsystems.com
During the aggregation of [Phe10] Aβ(1-40), monomeric peptides associate to form oligomeric intermediates. This process often involves the exposure of hydrophobic residues that are otherwise shielded in the monomeric state. nih.gov Bis-ANS can bind to these exposed hydrophobic patches, resulting in an increase in fluorescence intensity. qmul.ac.uk
Monitoring bis-ANS fluorescence over time can therefore provide information about the formation of pre-fibrillar oligomers and other intermediates that are rich in exposed hydrophobic surfaces. This technique is complementary to ThT assays, as the bis-ANS signal may rise during the lag phase of fibril formation, signaling the presence of non-fibrillar aggregates that precede the final cross-β-sheet structures.
| Species | Hydrophobic Exposure | Expected Bis-ANS Fluorescence |
| [Phe10] Aβ(1-40) Monomer | Low | Low / Background |
| Oligomeric Intermediates | High | Significant Increase |
| Mature Fibrils | Variable (can be high) | High |
Microscopy Techniques for Aggregate Morphology
Microscopy techniques are indispensable for visualizing the morphology of amyloid aggregates, providing direct evidence of their structure and assembly.
Electron Microscopy (EM) of Fibrils and Protofilaments
| Parameter | Typical Observation for Aβ(1-40) Fibrils |
| Fibril Diameter | 8-12 nm |
| Protofilament Number | 2-4 |
| Helical Pitch | 50-150 nm |
| Morphology | Twisted, ribbon-like structures |
This table represents typical data obtained for Aβ(1-40) fibrils and serves as a reference for what would be expected in an analysis of the [Phe10] variant.
Atomic Force Microscopy (AFM) for Real-Time Aggregate Imaging
Atomic Force Microscopy (AFM) is a powerful technique for imaging biological samples at the nanoscale, and it is particularly well-suited for studying the dynamics of amyloid aggregation in real-time. AFM allows for the visualization of the entire aggregation process, from the initial formation of small oligomers to the growth of mature fibrils, all under physiological or near-physiological conditions. For [Phe10] β-Amyloid (1-40), real-time AFM would enable researchers to monitor the kinetics of fibrillization, including the lag phase, elongation phase, and plateau phase. This would provide valuable data on how the Phe10 substitution affects the rate of aggregation and the morphology of the resulting aggregates.
Light Scattering Techniques for Size and Mass Determination
Light scattering techniques are non-invasive methods used to determine the size and mass of particles in solution, making them ideal for studying the oligomerization and aggregation of amyloid peptides.
Dynamic Light Scattering (DLS)
| Aggregation Stage | Expected Hydrodynamic Radius (Rh) |
| Monomer | ~1-2 nm |
| Small Oligomers | 5-20 nm |
| Protofibrils/Fibrils | >100 nm |
This table illustrates the expected changes in hydrodynamic radius during the aggregation of Aβ peptides as would be measured by DLS.
Static Light Scattering (SLS)
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light to determine the weight-average molar mass (Mw) of macromolecules in solution. For [Phe10] β-Amyloid (1-40), SLS can be used to determine the average size of the aggregates at different time points during the aggregation process. By combining SLS with size exclusion chromatography (SEC-SLS), it is possible to determine the molar mass of different oligomeric species present in a sample. This information is crucial for understanding the distribution of aggregate sizes and how it is influenced by the Phe10 mutation.
Infrared (IR) Spectroscopy for Structural Transitions
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for studying the secondary structure of proteins and peptides. The amide I region of the IR spectrum (1600-1700 cm⁻¹) is particularly sensitive to the protein backbone conformation. Changes in the secondary structure of [Phe10] β-Amyloid (1-40) during aggregation can be monitored by observing shifts in the amide I band. A transition from a random coil or α-helical conformation to a β-sheet structure is a hallmark of amyloid fibril formation. For amyloid fibrils, a characteristic peak in the range of 1620-1640 cm⁻¹ is indicative of β-sheet structure. Time-resolved FTIR studies could reveal the kinetics of this conformational transition for the [Phe10] variant.
| Secondary Structure | Amide I Peak Position (cm⁻¹) |
| Random Coil | ~1640-1650 |
| α-Helix | ~1650-1660 |
| β-Sheet | ~1620-1640 |
This table shows the characteristic amide I peak positions for different protein secondary structures, which are used to interpret FTIR spectra of amyloid peptides.
Computational Modeling and Simulations of Phe10 β Amyloid 1 40
Molecular Dynamics (MD) Simulations of Monomers, Oligomers, and Fibrils
Molecular dynamics (MD) simulations provide an atomistic view of the conformational landscape and aggregation pathways of amyloid peptides. These simulations are crucial for understanding the early events of oligomerization and the structural transitions that lead to fibril formation.
Conformational Dynamics and Folding Simulations
MD simulations of the [Phe10] β-Amyloid (1-40) monomer have been instrumental in characterizing its conformational ensemble in aqueous solution. In its monomeric state, the peptide is intrinsically disordered, sampling a wide range of conformations. nih.gov Simulations have revealed that the monomer does not adopt a stable tertiary structure, but rather exists as a collection of rapidly interconverting conformers. nih.gov These simulations, often employing enhanced sampling techniques like replica exchange molecular dynamics (REMD), have shown that the peptide transiently populates various secondary structural elements, including α-helices, β-sheets, and random coils. plos.org
Simulation of Aggregation Processes
MD simulations have been employed to investigate the initial stages of [Phe10] β-Amyloid (1-40) aggregation, including dimer and oligomer formation. nih.gov These simulations have provided insights into the intermolecular interactions that drive self-assembly. The formation of dimers is considered a crucial first step in the aggregation cascade. nih.gov Simulations of Aβ(1-40) dimers have shown that they are energetically less favorable than the monomeric state, suggesting that oligomerization is not driven by the formation of highly stable dimers. nih.gov
The aggregation process is characterized by the formation of intermolecular hydrogen bonds, leading to the establishment of β-sheet structures between peptide chains. nih.gov Hydrophobic interactions also play a significant role in stabilizing the oligomeric assemblies. nih.gov Simulations have captured the formation of small oligomers and their subsequent growth into larger, protofibrillar structures. plos.org These studies have highlighted the conformational changes that occur upon aggregation, with the peptides adopting a more extended, β-sheet-rich conformation within the oligomers and fibrils. nih.gov The structural models of Aβ(1-40) fibrils derived from solid-state NMR and other experimental techniques often show a parallel, in-register β-sheet architecture. nih.gov MD simulations are used to refine these models and to study the dynamics and stability of the fibrillar structures. jyi.org
Force Field Validation and Optimization for [Phe10] β-Amyloid (1-40)
The accuracy of MD simulations is highly dependent on the force field used to describe the interatomic interactions. Several force fields, such as CHARMM, AMBER, and OPLS, have been developed and are widely used for protein simulations. The choice of force field can significantly impact the conformational ensemble of intrinsically disordered peptides like [Phe10] β-Amyloid (1-40). plos.orgnih.gov
Comparative studies on Aβ peptides have shown that different force fields can yield different predictions for the secondary structure propensities and aggregation pathways. nih.gov For instance, some force fields may overestimate the α-helical content, while others may favor β-sheet formation. dntb.gov.ua A study comparing multiple force fields for Aβ(1-40) dimers found that all tested force fields tended to overestimate the α-helical content compared to experimental data, with the exception of AMBER-ff99sb-ILDN and CHARMM36. biorxiv.org
The table below summarizes the findings of a comparative study on the performance of different force fields in simulating the Aβ(1-40) dimer.
| Force Field | α-Helical Content (%) | β-Sheet Content | Turn/Coil Content |
| Experimental (CD) | 5.3 ± 5.2 | - | - |
| AMBER-ff99sb-ILDN | 8.8 ± 6.4 | Underestimated | Overestimated |
| AMBER-ff99sb-ILDN | Overestimated | Underestimated | Overestimated |
| AMBER-ff99sb-NMR | 41.3 ± 12.9 (Overestimated) | Underestimated | Overestimated |
| CHARMM22 | Overestimated | Underestimated | Overestimated |
| CHARMM36 | 2.7 ± 4.2 | Best performing | Overestimated |
Data adapted from a study on Aβ(1-40) dimers. dntb.gov.uabiorxiv.org
Validation of force fields is typically performed by comparing simulation results with experimental data, such as NMR chemical shifts, J-couplings, and residual dipolar couplings (RDCs). plos.org For Aβ(10-40), it was found that the CHARMM36 force field with the standard TIP3P water model provided the most accurate reproduction of the conformational ensemble when compared to experimental data for the full-length Aβ(1-40). plos.org Optimization of force fields for intrinsically disordered proteins is an active area of research, with efforts focused on improving the balance between protein-protein and protein-water interactions to better capture their dynamic behavior. arxiv.org
Coarse-Grained Modeling of Large-Scale Aggregation Phenomena
While all-atom MD simulations provide detailed insights into the early stages of aggregation, they are computationally expensive for studying the formation of large oligomers and fibrils over long timescales. Coarse-grained (CG) models offer a computationally efficient alternative by reducing the number of degrees of freedom in the system. rowan.eduspringernature.com In CG models, groups of atoms are represented as single "beads," allowing for the simulation of larger systems and longer timescales. frontiersin.org
CG simulations have been instrumental in elucidating the mechanisms of fibril elongation and large-scale aggregation of Aβ peptides. nih.gov These simulations have revealed a "dock-lock" mechanism for monomer addition to a growing fibril. nih.gov In this mechanism, a monomer first docks onto the fibril end in a relatively unstructured conformation and then undergoes a conformational change to lock into the cross-β structure of the fibril. nih.gov
CG models have also been used to study the polymorphism of amyloid fibrils, where the same peptide can form fibrils with different morphologies. rowan.edu These simulations can help to understand the factors that influence the formation of different fibril polymorphs, which may have different levels of toxicity. nih.gov Furthermore, CG simulations have been applied to investigate the interaction of [Phe10] β-Amyloid (1-40) fibrils with cell membranes, providing insights into the molecular mechanisms of cytotoxicity. unibo.it
Mathematical Kinetic Models for [Phe10] β-Amyloid (1-40) Fibrillogenesis
Mathematical kinetic models are used to describe the temporal evolution of the aggregation process and to extract quantitative information about the underlying reaction rates. The fibrillogenesis of amyloid peptides is typically a nucleation-dependent polymerization process, which can be described by a set of differential equations. nih.govnih.govmit.edu
The aggregation process is generally considered to occur in three main stages:
Lag Phase (Nucleation): A slow phase where monomers misfold and associate to form unstable oligomers. A critical nucleus size must be reached for fibril growth to proceed. mdpi.com
Elongation Phase: A rapid growth phase where monomers are added to the ends of existing nuclei or fibrils. nih.govmdpi.com
Saturation Phase: The reaction reaches a steady state as the concentration of monomers decreases. mit.edu
The following table outlines the key steps and corresponding rate constants in a typical kinetic model of amyloid fibrillogenesis.
| Aggregation Step | Description | Rate Constant |
| Primary Nucleation | Formation of a nucleus from monomers. | kn |
| Elongation | Addition of monomers to fibril ends. | ke |
| Secondary Nucleation | Formation of new nuclei on the surface of existing fibrils. | k2 |
| Fragmentation | Breakage of fibrils, creating more ends for elongation. | kf |
These kinetic models can be used to fit experimental data from techniques such as Thioflavin T (ThT) fluorescence assays, which monitor the formation of β-sheet-rich structures over time. nih.gov By fitting the experimental data to the model, it is possible to determine the rate constants for the different steps in the aggregation process and to understand how factors such as mutations or the presence of inhibitors affect the kinetics of fibrillogenesis. d-nb.info For [Phe10] β-Amyloid (1-40), kinetic modeling can provide quantitative insights into how the Tyr10 to Phe substitution alters the rates of nucleation and elongation compared to the wild-type peptide.
Biological Activities and Associated Mechanisms of Phe10 β Amyloid 1 40 in Research Models
In Vitro Neurotoxicity Studies
The neurotoxic potential of [Phe10] β-amyloid (1-40) has been extensively investigated in various in vitro models, providing insights into the cellular and molecular mechanisms of amyloid-β-induced neuronal damage.
Cellular Models for Cytotoxicity Evaluation (e.g., Primary Neurons, PC-12 Cells)
A variety of cellular models are employed to assess the cytotoxicity of [Phe10] β-amyloid (1-40). Primary neuronal cultures, particularly from the hippocampus and cortex, are considered highly relevant models as these brain regions are significantly affected in Alzheimer's disease. neurofit.com For instance, intoxication of rat primary hippocampal neurons with β-amyloid (1-40) is a commonly used in vitro model to study neurotoxicity. neurofit.cominnoprot.com
In addition to primary neurons, immortalized cell lines such as PC-12 cells, derived from a rat pheochromocytoma, and human neuroblastoma SH-SY5Y cells are also utilized. nih.govnih.gov PC-12 cells, upon differentiation, exhibit neuron-like characteristics and are susceptible to β-amyloid-induced toxicity. nih.gov The human neuroblastoma cell line SH-SY5Y is another model used to study the toxic effects of amyloid peptides. nih.gov
| Cellular Model | Origin | Key Characteristics |
| Primary Hippocampal Neurons | Rat | High physiological relevance to Alzheimer's disease. neurofit.com |
| Primary Cortical Neurons | Rat | Models neurodegeneration in a key brain region affected by Alzheimer's. nih.gov |
| PC-12 Cells | Rat Pheochromocytoma | Differentiates into neuron-like cells, susceptible to β-amyloid toxicity. nih.gov |
| SH-SY5Y Cells | Human Neuroblastoma | Used to study mechanisms of amyloid peptide-induced cell death. nih.gov |
Mechanisms of [Phe10] β-Amyloid (1-40)-Induced Cellular Damage (e.g., Apoptosis)
The neurotoxicity of β-amyloid (1-40) is mediated by several complex cellular and molecular mechanisms, with apoptosis, or programmed cell death, being a major pathway. nih.gov Studies have shown that β-amyloid (1-40) can induce apoptosis in cultured cortical neurons. nih.gov
One of the key mechanisms involves the disruption of intracellular calcium homeostasis. β-amyloid can activate voltage-dependent Ca2+ channels, leading to an increase in intracellular calcium levels. nih.gov This elevated calcium can, in turn, activate calpain, a calcium-dependent protease. nih.gov Activated calpain can then cleave various cellular proteins, including poly(ADP-ribose) polymerase (PARP), contributing to the apoptotic cascade. nih.govjpp.krakow.pl
Furthermore, β-amyloid peptides can induce the liberation of free radicals and cause significant DNA damage, which leads to the activation of PARP-1. jpp.krakow.pl This process can trigger the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus, promoting a caspase-independent apoptotic pathway. jpp.krakow.pl
| Mechanism | Key Molecular Players | Cellular Outcome |
| Disruption of Calcium Homeostasis | Voltage-dependent Ca2+ channels | Increased intracellular Ca2+ nih.gov |
| Calpain Activation | Calpain | Cleavage of cellular proteins like PARP nih.gov |
| DNA Damage and PARP Activation | PARP-1 | Release of Apoptosis-Inducing Factor (AIF) jpp.krakow.pl |
| Apoptosis | Calpain, PARP, AIF | Programmed cell death nih.govjpp.krakow.pl |
Endpoints for Neurotoxicity Assessment (e.g., Cell Viability, Neurite Outgrowth)
To quantify the neurotoxic effects of [Phe10] β-amyloid (1-40), researchers utilize a range of endpoints. Cell viability assays are fundamental in determining the extent of cell death. The MTT assay, which measures mitochondrial metabolic activity, is commonly used to assess reduced cell viability in response to increasing concentrations of β-amyloid (1-40). neurofit.com Another method involves counting cells that exclude trypan blue, a stain that only enters cells with compromised membranes. nih.gov Lactate dehydrogenase (LDH) release assays are also employed to measure membrane integrity, as LDH is released from damaged cells. innoprot.com
Beyond cell death, sublethal effects on neuronal morphology and function are also critical endpoints. Neurite outgrowth, the process of neurons extending their axons and dendrites, is a crucial aspect of neuronal development and connectivity. Studies have shown that β-amyloid can impact neurite outgrowth. innoprot.comnih.gov
Furthermore, the activation of caspases, a family of proteases that are key executioners of apoptosis, can be measured as a specific indicator of programmed cell death. innoprot.com
| Endpoint | Method/Assay | Information Provided |
| Cell Viability | MTT Assay, Trypan Blue Exclusion, LDH Release | Quantifies the extent of cell death and membrane damage. neurofit.cominnoprot.comnih.gov |
| Neurite Outgrowth | Microscopic analysis | Assesses sublethal effects on neuronal morphology and development. innoprot.comnih.gov |
| Apoptosis | Caspase Activation Assays | Measures the activation of key enzymes in the apoptotic pathway. innoprot.com |
Amyloid Pathology in In Vivo Models
In vivo studies using animal models are crucial for understanding the broader pathological consequences of [Phe10] β-amyloid (1-40) accumulation in a complex biological system.
Induction of Amyloid Pathology in Animal Models
Amyloid pathology can be induced in animal models through several approaches. One common method is the direct injection of β-amyloid peptides into the brain of rodents, such as rats. nih.govnih.gov For instance, continuous infusion of β-amyloid protein into the cerebral ventricles of rats has been shown to induce learning impairments and cholinergic neuronal degeneration, mimicking aspects of Alzheimer's disease. nih.gov
In addition to exogenous administration, transgenic animal models that overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease are widely used. nih.gov These models spontaneously develop age-dependent amyloid plaques and related pathologies. nih.gov While these models often express the human form of β-amyloid, they provide invaluable insights into the processes of amyloid deposition and its consequences in a living organism.
| Animal Model | Method of Induction | Pathological Outcomes |
| Rats | Intracerebroventricular infusion of β-amyloid protein | Learning impairment, cholinergic neuronal degeneration. nih.gov |
| Rats | Cortical injection of β-amyloid (1-40) | Formation of lesions, Alz 50 staining, and abnormal neurites. nih.gov |
| Transgenic Mice | Overexpression of mutant human APP | Age-dependent development of amyloid plaques. nih.gov |
Characterization of [Phe10] β-Amyloid (1-40) Accumulation in Animal Brains
The accumulation of β-amyloid in the brains of animal models is characterized using various histological and biochemical techniques. Immunohistochemistry with antibodies specific to β-amyloid is a standard method to visualize and quantify amyloid plaques in brain tissue sections. This technique allows for the examination of the morphology and distribution of plaques in different brain regions, such as the frontal cortex and hippocampus. medchemexpress.com
Biochemical methods, such as enzyme-linked immunosorbent assays (ELISAs), are used to measure the levels of soluble and insoluble β-amyloid in brain homogenates. This provides a quantitative measure of the amyloid burden in the brain.
In aged canines, which naturally develop β-amyloid deposits, studies have shown that the accumulation of β-amyloid correlates with cognitive dysfunction. nih.gov The plaques observed in these animals are often of the diffuse subtype. nih.gov In rat models, the injection of β-amyloid (1-40) can lead to the formation of lesions associated with Alz 50 staining and the presence of abnormal neurites. nih.gov
| Technique | Information Provided | Key Findings in Animal Models |
| Immunohistochemistry | Visualization and localization of amyloid plaques. | Diffuse plaques in aged canines; lesions with Alz 50 staining in rats. nih.govnih.gov |
| ELISA | Quantification of soluble and insoluble β-amyloid levels. | Measures the overall amyloid burden in the brain. |
| Behavioral Testing | Assessment of cognitive function. | Correlation between β-amyloid accumulation and cognitive deficits. nih.gov |
Synaptic Dysfunction and Cognitive Impairment Mechanisms in Models
The chemical compound [Phe10] β-Amyloid (1-40), an analogue of β-Amyloid (1-40) where the tyrosine residue at position 10 is substituted with a phenylalanine (Aβ-40 Y10F), has been investigated in research models to understand the role of specific amino acid residues in the mechanisms of neurotoxicity. nih.govnih.gov Research into this particular variant reveals a complex relationship between peptide aggregation and its pathological effects on neurons.
Studies on Aβ-40 Y10F have yielded a particularly noteworthy finding: the substitution of tyrosine with phenylalanine leads to a significant attenuation of the peptide's neurotoxic effects when compared to the wild-type Aβ-40. nih.gov In models using cortical neurons, exposure to wild-type Aβ-40 resulted in a significant reduction in cell viability, whereas the [Phe10] variant showed dramatically decreased neurotoxicity under the same conditions. nih.gov
This reduction in toxicity occurs despite the fact that the [Phe10] substitution actually promotes faster and more robust aggregation of the peptide into β-sheet-rich structures. nih.govnih.gov Biophysical analyses, including the Thioflavin T (ThT) assay, confirmed that Aβ-40 Y10F forms β-fibrils more readily than its wild-type counterpart. nih.gov This finding challenges the conventional hypothesis that increased aggregation directly correlates with increased toxicity and suggests that the specific structural characteristics of the amyloid peptide, rather than just its propensity to aggregate, are critical determinants of its neurotoxic potential.
The primary mechanism believed to underlie the reduced toxicity of [Phe10] β-Amyloid (1-40) is linked to the properties of the amino acid at position 10. The tyrosine residue in wild-type Aβ is thought to be a key player in mediating neurotoxicity through the formation of tyrosyl radicals, which contributes to oxidative stress. nih.govnih.gov Phenylalanine is structurally similar to tyrosine but is less susceptible to forming these damaging radicals. Consequently, the substitution of tyrosine with phenylalanine is thought to decrease the generation of reactive oxygen species, such as hydrogen peroxide, thereby mitigating the peptide's toxic effects on neurons. nih.gov
While research has clearly demonstrated the attenuated neurotoxicity of [Phe10] β-Amyloid (1-40) in cell culture models, specific investigations into its effects on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), are not extensively detailed in the available literature. Similarly, in vivo studies examining the direct impact of this specific peptide variant on cognitive impairment and memory in animal models have not been widely reported. The current understanding is primarily based on in vitro neurotoxicity assays.
| Model System | Compound Variant | Key Biophysical Finding | Key Biological Outcome | Proposed Mechanism |
| Cortical Neurons (in vitro) | [Phe10] β-Amyloid (1-40) (Aβ-40 Y10F) | Increased rate of aggregation and β-sheet formation compared to wild-type Aβ-40. nih.govnih.gov | Dramatically decreased neurotoxicity and increased cell viability compared to wild-type Aβ-40. nih.gov | Substitution of Tyr-10 with Phe-10 reduces the formation of tyrosyl radicals and subsequent generation of hydrogen peroxide. nih.gov |
Interactions of Phe10 β Amyloid 1 40 with Biological Milieu Components
Peptide-Membrane Interactions
The interaction between [Phe10] β-Amyloid (1-40) and cellular membranes is a critical aspect of its biological activity, influencing its aggregation and cytotoxic effects.
Mechanisms of [Phe10] β-Amyloid (1-40) Binding and Insertion into Lipid Bilayers
The binding and insertion of amyloid peptides into lipid bilayers are complex processes influenced by both the peptide's structure and the membrane's composition. For Aβ(1-40), this interaction can lead to membrane disruption. ox.ac.ukmdpi.com Studies on rat Aβ(1-40) suggest that the initial interaction is likely driven by electrostatic forces between the polar N-terminal region of the peptide and the phospholipid headgroups of the membrane. nih.gov This is followed by the insertion of hydrophobic segments of the peptide into the lipid bilayer.
Once bound to the membrane, Aβ peptides can recruit other monomers from the solution, leading to aggregation on the membrane surface. nih.gov The process of fibrillization on the membrane has been shown to cause membrane content leakage. mdpi.com The interaction involves a conformational change in the peptide, often from a random coil to a more ordered structure, which is a key step in the nucleation of amyloid fibrils. nih.gov
Influence of Membrane Composition on Aggregation and Toxicity
The composition of the lipid membrane plays a crucial role in modulating the aggregation and toxicity of Aβ peptides. The presence of specific lipids can either promote or inhibit fibril formation.
Acidic lipids, for instance, can stabilize the transmembrane C-terminal part of Aβ(1-40) in an α-helical conformation, potentially preventing its release and subsequent aggregation. ox.ac.uk Conversely, membranes with a higher content of charged lipids can act as templates, accelerating the aggregation of soluble Aβ(1-40) into toxic structures. ox.ac.uk
Cholesterol is another key membrane component that influences Aβ interactions. The presence of cholesterol in lipid bilayers has been shown to affect the aggregation of Aβ peptides. frontiersin.org Studies on rat synaptic plasma membranes have been instrumental in understanding these interactions in a biologically relevant context. nih.gov The fluidity of the membrane, which is influenced by its lipid composition, can also impact the interaction with Aβ and its subsequent aggregation and disruptive effects. frontiersin.org
| Membrane Component | Observed Effect on [Phe10] Aβ(1-40) | Reference |
|---|---|---|
| Acidic Lipids | Can stabilize the peptide in a non-aggregating conformation or act as a template for aggregation depending on the context. | ox.ac.uk |
| Charged Lipids | Promote the accumulation and accelerated aggregation of the peptide on the membrane surface. | ox.ac.uk |
| Cholesterol | Modulates the aggregation of Aβ peptides on the membrane. | frontiersin.org |
| Synaptic Plasma Membrane Lipids (Rat) | Serve as a biologically relevant environment that influences the structural polymorphism of Aβ fibrils. | nih.gov |
Protein-Protein Interactions
The interaction of [Phe10] β-Amyloid (1-40) with other proteins is a key area of research for understanding its physiological and pathological roles.
Interaction with Amyloid Precursor Protein (APP) and Secretases
The production of Aβ peptides is a result of the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. nih.gov While the general mechanism of APP processing is well-documented, specific data on the direct interaction of the [Phe10] Aβ(1-40) variant with APP and the secretase enzymes is limited. However, studies on rat Aβ provide some insights. Rat APP is processed by the same secretases to produce rat Aβ, which contains the Phe10 substitution. mybiosource.com This suggests a functional interaction between the rat APP/secretase system and the resulting [Phe10] Aβ peptide. It is known that APP can function as a cell surface receptor and that its cleavage products are involved in various cellular processes. assaygenie.com
Binding to Other Cellular Proteins and Pathways
[Phe10] β-Amyloid (1-40), particularly in its oligomeric and fibrillar forms, can interact with a variety of other cellular proteins, potentially leading to neurotoxicity. Studies have shown that laminin (B1169045) 1 can interact with nonfibrillar species of Aβ(1-40), sequestering the peptide in a soluble form and thus inhibiting its aggregation and neurotoxicity in cultured fetal rat cortical neurons. nih.gov This suggests a protective role for certain extracellular matrix components against Aβ-induced damage.
Interaction with Metal Ions and Other Small Molecules
Metal ions are known to play a significant role in the aggregation and neurotoxicity of Aβ peptides.
The N-terminal region of Aβ peptides contains several residues with a high affinity for metal ion binding. d-nb.info Studies on Aβ(1-40) have demonstrated that metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) can modulate its aggregation. Research on rat Aβ has also shown binding to zinc ions. researchgate.net More recent studies have also investigated the interaction of Aβ(1-40) with manganese (Mn²⁺) ions, revealing a weak binding affinity. diva-portal.org The binding of these metal ions can influence the conformational state of the peptide and promote the formation of oligomers and fibrils. For instance, copper-mediated aggregation of Aβ has been linked to the generation of reactive oxygen species and subsequent neurotoxicity. nih.gov
In addition to metal ions, other small molecules can interact with [Phe10] β-Amyloid (1-40). For example, studies have investigated the interaction of rat Aβ(1-40) with cerebrosterol (24(S)-hydroxycholesterol), suggesting a potential role for this interaction in the pathological accumulation of Aβ in the brain. nih.gov
| Molecule | Type of Interaction | Consequence of Interaction | Reference |
|---|---|---|---|
| Copper (Cu²⁺) | Binding to the N-terminal region. | Promotes aggregation and can lead to neurotoxicity through the generation of reactive oxygen species. | nih.gov |
| Zinc (Zn²⁺) | Binding, particularly noted in studies with rat Aβ. | Modulates peptide aggregation. | researchgate.net |
| Manganese (Mn²⁺) | Weak binding to the N-terminal region. | May not have a large effect on aggregation into amyloid fibrils. | diva-portal.org |
| Cerebrosterol (24(S)-hydroxycholesterol) | Interaction with the hydrophobic core of the peptide (studied with rat Aβ). | May contribute to the pathological accumulation of Aβ. | nih.gov |
Mechanistic Insights into Therapeutic Strategies Targeting Phe10 β Amyloid 1 40
Inhibition of Aggregation and Fibril Formation
The aggregation of β-Amyloid peptides is a critical event in the pathogenesis of Alzheimer's disease. Therapeutic strategies are increasingly focused on preventing the formation of toxic oligomers and fibrils.
Strategies for Modulating Nucleation and Elongation Phases
The formation of amyloid fibrils is a complex process involving a nucleation phase, where monomers form unstable nuclei, followed by an elongation phase, where these nuclei grow into larger fibrils. Modulating these phases is a key therapeutic goal.
Nucleation Phase: This initial step is a primary target for intervention. Strategies include:
Stabilizing Monomeric Conformations: Preventing the initial misfolding of [Phe10] b-Amyloid (1-40) monomers can inhibit the entire aggregation cascade. Small molecules and peptides can be designed to bind to the monomeric state and prevent the conformational changes necessary for aggregation.
Inhibiting Primary Nucleation: This involves preventing the formation of the initial oligomeric seeds. Compounds that interfere with the self-association of monomers are crucial in this regard. The substitution at position 10 could alter the hydrophobic interactions that are critical for this process, potentially making it more or less susceptible to certain inhibitors compared to the wild-type peptide.
Elongation Phase: Once nuclei are formed, they can rapidly elongate by the addition of further monomers. Strategies to counter this include:
Capping Fibril Ends: Molecules can be designed to bind to the ends of growing fibrils, thereby preventing the incorporation of new monomers. This "capping" effectively halts the elongation process.
Destabilizing Protofibrils: Intervening at the stage of soluble protofibrils, which are intermediates between oligomers and mature fibrils, can prevent their conversion into more stable and toxic structures.
| Strategy | Target Phase | Mechanism of Action |
| Monomer Stabilization | Nucleation | Prevents initial misfolding and self-association. |
| Inhibition of Primary Nucleation | Nucleation | Blocks the formation of oligomeric seeds. |
| Fibril End-Capping | Elongation | Binds to the ends of growing fibrils to halt monomer addition. |
| Protofibril Destabilization | Elongation | Prevents the conversion of intermediate aggregates into mature fibrils. |
Molecular Mechanisms of Small-Molecule Aggregation Inhibitors
A variety of small molecules have been investigated for their ability to inhibit the aggregation of β-Amyloid. While not specifically tested against the [Phe10] variant, their mechanisms of action provide a framework for understanding potential therapeutic interventions.
These inhibitors often possess aromatic moieties that can interact with the aromatic residues within the Aβ sequence, such as the substituted Phenylalanine at position 10. The mechanisms of these inhibitors include:
Hydrophobic Interactions: Many inhibitors contain hydrophobic regions that can interfere with the hydrophobic collapse that drives Aβ aggregation. The Phe10 residue, being hydrophobic, would be a key interaction site for such molecules.
Hydrogen Bonding: Inhibitors can form hydrogen bonds with the peptide backbone, disrupting the formation of the β-sheet structure that is characteristic of amyloid fibrils.
Pi-Pi Stacking: Aromatic rings in inhibitors can engage in pi-pi stacking interactions with the aromatic side chains of the Aβ peptide, such as Phe10, Phe19, and Phe20. This can disrupt the ordered packing of the peptides into fibrils.
Promotion of Clearance Mechanisms
Enhancing the natural clearance of [Phe10] b-Amyloid (1-40) from the brain is another critical therapeutic avenue. This involves both enzymatic degradation and transport-mediated clearance.
Enzymatic Degradation Pathways
Several proteases, known as Aβ-degrading enzymes, are involved in the breakdown of β-Amyloid. The efficiency of these enzymes can be influenced by the primary sequence of the Aβ peptide.
Key enzymes in Aβ degradation include:
Insulin-degrading enzyme (IDE): A major Aβ-degrading enzyme in the brain. nih.govmdpi.com Its catalytic activity may be sensitive to the conformation of the Aβ peptide, which could be altered by the Phe10 substitution.
Neprilysin (NEP): Another crucial enzyme in Aβ clearance. nih.gov Like IDE, its ability to degrade [Phe10] b-Amyloid (1-40) would depend on whether the substitution affects the enzyme's recognition and cleavage sites.
Matrix Metalloproteinases (MMPs): A family of enzymes, including MMP-2 and MMP-9, that have been shown to degrade Aβ. nih.gov
| Enzyme | Location | Potential Impact of Phe10 Substitution |
| Insulin-degrading enzyme (IDE) | Neurons, microglia, astrocytes | Altered substrate recognition and degradation efficiency. |
| Neprilysin (NEP) | Neurons | Potential changes in cleavage efficiency due to conformational shifts. |
| Matrix Metalloproteinases (MMPs) | Glial cells, neurons | The substitution is unlikely to be a primary cleavage site but could influence overall peptide stability and accessibility to the enzymes. |
Strategies to Enhance Clearance from Biological Compartments
Beyond enzymatic degradation, the clearance of Aβ from the brain is mediated by transport across the blood-brain barrier (BBB).
Strategies to enhance this clearance include:
Upregulation of Transport Proteins: The low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor involved in the transport of Aβ out of the brain. nih.gov Therapeutic approaches could aim to increase the expression or activity of LRP1. The binding affinity of [Phe10] b-Amyloid (1-40) to LRP1 may differ from that of the wild-type peptide, potentially affecting its clearance rate.
Peripheral Sink Enhancement: This strategy is based on the principle that reducing the concentration of Aβ in the peripheral circulation will create a gradient that draws Aβ out of the brain. This can be achieved through the administration of Aβ-binding agents in the periphery.
Targeting Specific Toxic Oligomeric Species
There is a growing consensus that soluble oligomeric forms of β-Amyloid are the most neurotoxic species. nih.govmdpi.comresearchgate.netnih.govmdpi.com Therefore, therapeutic strategies are increasingly aimed at specifically neutralizing these oligomers.
Approaches to target toxic oligomers include:
Oligomer-Specific Antibodies: Monoclonal antibodies can be developed to specifically recognize and bind to the unique conformational epitopes present in Aβ oligomers, thereby neutralizing their toxicity and promoting their clearance. The Phe10 substitution could potentially alter the structure of these oligomeric epitopes, which would need to be considered in the design of such antibodies.
Molecular Tweezers: These are custom-designed molecules that can bind to specific amino acid residues, such as lysine, and disrupt the formation of toxic oligomers. nih.gov
Peptide-Based Inhibitors: Short peptides or peptidomimetics can be designed to interfere with the oligomerization process, either by binding to monomers and preventing their assembly or by capping growing oligomers. rsc.orgfrontiersin.org
Structure-Based Approaches for Rational Inhibitor Design
The aggregation of β-amyloid (Aβ) peptides, particularly the 40- and 42-residue alloforms (Aβ(1-40) and Aβ(1-42)), is a central event in the pathogenesis of Alzheimer's disease. The substitution of amino acids within the Aβ sequence can significantly alter its aggregation propensity and neurotoxicity. Understanding the structural and mechanistic consequences of these mutations is paramount for the rational design of therapeutic inhibitors. This section focuses on the chemical compound [Phe10] β-Amyloid (1-40), a variant where the tyrosine residue at position 10 is replaced by phenylalanine, and explores how insights into its putative structure can guide the development of targeted inhibitors.
While direct structural and extensive biophysical data for the [Phe10] Aβ(1-40) mutant are not widely available in the literature, a robust understanding of the role of the Tyr10 residue in the wild-type Aβ(1-40) allows for informed hypotheses about the impact of this substitution. This knowledge, in turn, provides a foundation for structure-based approaches to inhibitor design.
The Structural Significance of Residue 10 in β-Amyloid (1-40)
In the wild-type Aβ(1-40) peptide, the Tyr10 residue is located in the N-terminal region, which is known to be involved in metal ion coordination and modulates the peptide's aggregation properties. Studies have shown that Tyr10 is solvent-exposed in monomeric and oligomeric forms of Aβ but becomes shielded from the solvent in the fibrillar state, suggesting its proximity to the fibril core. nih.gov The phenolic hydroxyl group of Tyr10 is a key feature, capable of forming hydrogen bonds and participating in aromatic interactions that can influence the conformational landscape of the peptide during aggregation.
Modification of Tyr10, such as nitration, has been shown to inhibit Aβ aggregation by altering the local charge and interactions, further highlighting the importance of this residue's chemical properties in the fibrillation process. frontiersin.org Specifically, the nitration of Tyr10 can lead to the deprotonation of its phenolic hydroxyl group at physiological pH, which may disrupt critical salt bridges and prevent the peptide from adopting an aggregation-competent conformation. frontiersin.org
Inferring the Structural Impact of the Tyr10 to Phe Substitution
The substitution of tyrosine with phenylalanine at position 10 ([Phe10]) represents a subtle yet significant chemical change: the removal of a single hydroxyl group. This seemingly minor alteration can have profound effects on the biophysical properties of the Aβ(1-40) peptide.
| Feature | Wild-Type Aβ(1-40) (Tyr10) | [Phe10] β-Amyloid (1-40) | Potential Impact of Substitution |
| Residue at Position 10 | Tyrosine (Tyr) | Phenylalanine (Phe) | Loss of a hydrogen bond donor/acceptor |
| Polarity | Polar (due to hydroxyl group) | Nonpolar | Increased hydrophobicity in the N-terminal region |
| Metal Ion Coordination | Potentially involved through the hydroxyl group | Altered or diminished coordination capacity | Changes in metal-induced aggregation |
| Aromatic Interactions | π-π stacking and other aromatic interactions | π-π stacking and other aromatic interactions | Altered geometry and strength of interactions |
| Aggregation Propensity | Prone to aggregation, influenced by Tyr10 modifications | Potentially altered aggregation kinetics and fibril morphology | A study has shown that substituting Tyr10 with Phe in Aβ(1-40) decreases the cross-linking yield, suggesting an alteration in oligomerization. mdpi.com |
Rational Inhibitor Design Strategies Targeting [Phe10] β-Amyloid (1-40)
The unique, albeit inferred, structural and chemical properties of [Phe10] Aβ(1-40) provide a basis for the rational design of targeted inhibitors. The overarching goal of such strategies is to develop molecules that can selectively bind to the monomeric or early oligomeric forms of the peptide, thereby preventing its assembly into neurotoxic aggregates.
Targeting Altered Hydrophobicity and Aromatic Interactions:
The increased hydrophobicity conferred by the Phe residue at position 10 could create a novel binding pocket for small molecule inhibitors. Structure-based design could focus on developing compounds that specifically recognize the hydrophobic patch created by Phe10 and surrounding residues.
Computational Modeling: Molecular docking and molecular dynamics simulations can be employed to screen virtual libraries of compounds for their ability to bind to a modeled structure of [Phe10] Aβ(1-40). These simulations can predict binding affinities and identify key interactions between the inhibitor and the peptide.
Fragment-Based Drug Discovery: This approach involves identifying small chemical fragments that bind weakly to the target region around Phe10. These fragments can then be elaborated or linked together to create a more potent inhibitor.
Exploiting the Absence of the Tyr10 Hydroxyl Group:
The absence of the hydroxyl group in Phe10 eliminates a potential hydrogen bonding site that might be targeted by inhibitors in the wild-type peptide. Conversely, this absence creates a more uniform nonpolar surface that could be exploited.
Peptide-Based Inhibitors: rationally designed peptides or peptidomimetics could be developed to bind to the region encompassing Phe10. These inhibitors could be designed to disrupt the specific intermolecular contacts that are favored by the Phe substitution. For instance, a peptide inhibitor could be designed to present a complementary hydrophobic surface to the Phe10 region, thereby capping the growing amyloid fibril.
Research Findings on Inhibitor Design for Aβ Mutants
While specific inhibitors for [Phe10] Aβ(1-40) have not been extensively reported, broader research on inhibiting Aβ aggregation provides valuable insights. Studies have shown that both small molecules and peptide-based inhibitors can effectively prevent Aβ fibrillization. nih.govelifesciences.orgnih.gov For example, peptide inhibitors have been designed based on the structure of Aβ fibrils to block further monomer addition. nih.govnih.gov These approaches often target key amyloidogenic regions, and the principles can be adapted to target the unique structural features of the [Phe10] mutant.
| Inhibitor Class | Design Principle | Potential Application to [Phe10] Aβ(1-40) |
| Small Molecules | Binding to hydrophobic pockets, disrupting β-sheet formation | Design of molecules that specifically target the increased hydrophobicity around Phe10. |
| Peptide Inhibitors | Mimicking a segment of Aβ to block fibril elongation | Design of peptides that bind with high affinity to the altered N-terminal conformation of [Phe10] Aβ(1-40). |
| Antibodies | Specific recognition of Aβ conformations | Development of monoclonal antibodies that can distinguish between wild-type and [Phe10] Aβ(1-40). |
Comparative Studies and Amino Acid Modifications of β Amyloid 1 40 Peptides
Comparison of [Phe10] β-Amyloid (1-40) with Wild-Type Human β-Amyloid (1-40)
The substitution of the tyrosine residue at position 10 with a phenylalanine ([Phe10] or Y10F) introduces a subtle yet significant change in the physicochemical properties of the β-Amyloid (1-40) peptide. This modification, which removes the hydroxyl group from the aromatic side chain, has profound effects on the peptide's aggregation propensity and the resulting fibrillar structures.
Differences in Aggregation Propensity and Kinetics
Research indicates that the [Phe10] β-Amyloid (1-40) peptide exhibits an accelerated aggregation rate compared to its wild-type counterpart. This increased propensity for aggregation is primarily attributed to the enhancement of hydrophobicity resulting from the Tyr-to-Phe substitution. The removal of the polar hydroxyl group is thought to facilitate intermolecular interactions, leading to a more rapid formation of β-sheet-rich structures, which are the hallmark of amyloid fibrils. Biophysical assays, such as Thioflavin T (ThT) fluorescence, have demonstrated that the [Phe10] variant populates folded conformations more quickly and to a greater extent than the wild-type Aβ(1-40).
| Peptide | Key Amino Acid at Position 10 | Relative Aggregation Rate | Primary Driving Factor for Aggregation |
| Wild-Type β-Amyloid (1-40) | Tyrosine (Tyr) | Slower | Balance of hydrophobic and hydrophilic interactions |
| [Phe10] β-Amyloid (1-40) | Phenylalanine (Phe) | Faster | Increased hydrophobicity |
Distinct Structural Polymorphs
Wild-type human β-Amyloid (1-40) is known to exhibit structural polymorphism, forming fibrils with distinct morphologies, such as twisted and striated ribbons. nih.gov These polymorphs can arise under different experimental conditions and possess unique molecular structures, including variations in symmetry (twofold vs. threefold) and the conformation of non-β-strand segments. nih.gov While both twisted and striated ribbon morphologies are composed of in-register parallel β-sheets, they differ in their quaternary contacts. nih.gov
Detailed structural analysis of fibrils formed specifically from [Phe10] β-Amyloid (1-40) is less extensively documented in publicly available research. However, studies on Aβ peptides lacking the first nine residues (Aβ10–40), which includes the phenylalanine at position 10, have shown that this truncated peptide still forms polymorphic fibrils. nih.gov This suggests that the core sequence, including Phe10, is sufficient to drive the formation of varied fibrillar structures. The morphology and molecular structure of Aβ(1-40) seeds can be transferred to Aβ(10-40) fibrils in cross-seeding experiments, indicating structural compatibility. nih.gov
Comparison with Other β-Amyloid Isoforms (e.g., β-Amyloid (1-42))
The two most common isoforms of β-amyloid in the brain are Aβ(1-40) and Aβ(1-42). Aβ(1-42) is significantly more prone to aggregation and is considered a key initiator of amyloid plaque formation in Alzheimer's disease. The fibrillation rate of Aβ(1-42) is much faster than that of Aβ(1-40). bmbreports.org This difference is attributed to the two additional hydrophobic residues, isoleucine and alanine, at the C-terminus of Aβ(1-42), which are believed to stabilize the formation of aggregation-prone oligomers and protofibrils.
Impact of Amino Acid Substitutions on [Phe10] β-Amyloid (1-40) Properties
Investigating the effects of additional amino acid substitutions on the [Phe10] β-Amyloid (1-40) backbone is crucial for a deeper understanding of the structure-function relationship of this peptide. However, specific research on double mutants of [Phe10] β-Amyloid (1-40) is limited in the currently available scientific literature. General principles derived from studies on wild-type Aβ can provide insights into the potential consequences of such modifications.
Effects on Conformational Stability
The conformational stability of β-amyloid oligomers and fibrils is a critical factor in their pathogenic potential. Mutations can significantly alter this stability. For example, familial Alzheimer's disease-related mutations within the wild-type Aβ sequence, such as the Arctic (E22G), Iowa (D23N), and Italian (E22K) mutations, are known to affect the stability and aggregation properties of the peptide. mpg.denih.gov These mutations can influence the formation of salt bridges and other non-covalent interactions that stabilize the folded and aggregated states. It is plausible that introducing such mutations into the [Phe10] β-Amyloid (1-40) sequence would similarly modulate its conformational stability, potentially either exacerbating or mitigating its already enhanced aggregation tendency. The precise outcome would depend on the nature and location of the second mutation and its interplay with the hydrophobic character of the phenylalanine at position 10.
Alterations in Aggregation Pathways and Oligomer Formation
The aggregation of β-amyloid is a complex process involving the formation of various oligomeric intermediates before the assembly of mature fibrils. Different Aβ isoforms and mutants can favor distinct aggregation pathways and form oligomers with different sizes and structures. For instance, wild-type Aβ(1-40) typically forms a mixture of monomers, dimers, trimers, and tetramers, while Aβ(1-42) has a greater propensity to form larger oligomers, such as pentamers and hexamers. nih.gov
Introducing additional mutations into [Phe10] β-Amyloid (1-40) would likely alter its oligomerization profile. A second mutation could influence the initial hydrophobic collapse, the formation of early-stage oligomers, or the conversion of these oligomers into protofibrils and mature fibrils. For example, a mutation that introduces a charge or a bulky group could disrupt the packing of the peptide chains, potentially leading to the formation of off-pathway, non-fibrillar aggregates or altering the size distribution of on-pathway oligomers. The study of such double mutants would provide valuable information on the cooperative or antagonistic effects of different amino acid residues in directing the aggregation cascade of β-amyloid.
Future Research Directions and Methodological Advances for Phe10 β Amyloid 1 40 Studies
Development of Advanced Biophysical Techniques for Real-Time Monitoring
A critical aspect of understanding the pathological role of [Phe10] β-Amyloid (1-40) is to elucidate its aggregation kinetics and the spectrum of conformational states it adopts. The development and application of advanced biophysical techniques capable of real-time monitoring will be pivotal in capturing the transient and heterogeneous nature of the aggregation process.
Future research in this area will likely focus on:
Single-Molecule Approaches: Techniques such as single-molecule fluorescence resonance energy transfer (smFRET) and fluorescence correlation spectroscopy (FCS) offer the ability to observe the early and transient oligomerization steps of [Phe10] β-Amyloid (1-40) that are often obscured in ensemble measurements. nih.gov These methods can provide invaluable data on the conformational dynamics of monomeric and oligomeric species.
Real-Time Spectroscopies: The application of real-time nuclear magnetic resonance (NMR) and attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy can provide atomic-level insights into the structural transitions that occur during the aggregation of [Phe10] β-Amyloid (1-40) into fibrils.
Advanced Imaging Techniques: The use of super-resolution microscopy and cryo-electron tomography will enable the visualization of the morphology and ultrastructure of [Phe10] β-Amyloid (1-40) aggregates with unprecedented detail, both in vitro and within cellular environments.
Table 1: Advanced Biophysical Techniques for Real-Time Monitoring of [Phe10] β-Amyloid (1-40) Aggregation
| Technique | Key Information Provided | Potential Application for [Phe10] β-Amyloid (1-40) |
|---|---|---|
| Single-Molecule FRET (smFRET) | Intramolecular distances and conformational changes of individual molecules. | Characterizing the conformational landscape of the [Phe10] variant monomer and early oligomers. |
| Fluorescence Correlation Spectroscopy (FCS) | Diffusion times, concentration, and size of fluorescently labeled particles. | Quantifying the size distribution and kinetics of oligomer formation. nih.gov |
| Real-Time NMR Spectroscopy | Atomic-resolution structural information and dynamics in solution. | Mapping the residues involved in the conformational changes during aggregation. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structures of macromolecular complexes. | Determining the atomic structure of [Phe10] β-Amyloid (1-40) fibrils and oligomers. |
Integration of Multi-Scale Computational Approaches
Computational methods are indispensable for complementing experimental studies by providing a detailed, atomistic view of the molecular mechanisms driving the aggregation and interactions of [Phe10] β-Amyloid (1-40). nih.govescholarship.org The integration of computational approaches across multiple scales of complexity will be a key driver of future progress.
Future computational studies should focus on:
All-Atom Molecular Dynamics (MD) Simulations: Large-scale MD simulations can be employed to investigate the early events of [Phe10] β-Amyloid (1-40) aggregation, including monomer folding, dimer formation, and the influence of the Phe10 substitution on peptide stability and intermolecular interactions. nih.gov
Coarse-Grained (CG) and Mesoscale Modeling: To access longer timescales and larger systems, coarse-grained models can be utilized to simulate the later stages of fibril formation and the interaction of aggregates with cellular membranes. biochemistry.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These methods can provide a highly accurate description of specific regions of the peptide, such as the site of mutation, to understand its impact on electronic structure and reactivity.
Machine Learning and Artificial Intelligence (AI): AI-powered approaches can be used to analyze vast datasets from simulations and experiments to predict aggregation-prone regions, identify novel binding partners, and design targeted therapeutic interventions.
Table 2: Multi-Scale Computational Approaches for Studying [Phe10] β-Amyloid (1-40)
| Computational Method | Scale | Primary Application for [Phe10] β-Amyloid (1-40) Research |
|---|---|---|
| All-Atom Molecular Dynamics | Atomistic | Investigating the impact of the Phe10 substitution on the conformational dynamics of the monomer and early oligomers. nih.gov |
| Coarse-Grained Simulations | Molecular/Supramolecular | Modeling the assembly of fibrils and their interaction with lipid membranes over longer timescales. biochemistry.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Sub-atomic/Atomistic | Elucidating the role of metal ions or covalent modifications in the aggregation process. |
| Machine Learning/AI | Data-driven | Predicting aggregation propensity and identifying potential small molecule inhibitors. frontiersin.org |
Exploration of Novel Therapeutic Intervention Mechanisms
The development of effective therapeutic strategies against Alzheimer's disease necessitates the exploration of innovative approaches that can specifically target the pathogenic species of β-Amyloid. For [Phe10] β-Amyloid (1-40), this involves understanding how the mutation might alter its susceptibility to different therapeutic modalities.
Future therapeutic research should explore:
Targeting Misfolded Intermediates: A growing body of evidence suggests that soluble oligomers are the most neurotoxic species. Novel therapeutic agents could be designed to specifically recognize and neutralize the oligomeric forms of [Phe10] β-Amyloid (1-40).
Modulating Aggregation Pathways: Strategies aimed at redirecting the aggregation of [Phe10] β-Amyloid (1-40) towards non-toxic, off-pathway aggregates or enhancing its clearance from the brain represent promising avenues.
Immunotherapy: The development of monoclonal antibodies and vaccines that can selectively target the pathogenic conformations of [Phe10] β-Amyloid (1-40) could offer a highly specific and effective therapeutic approach. nih.gov
Gene and Cellular Therapies: In the long term, gene-editing technologies could be explored to correct mutations that lead to aberrant β-Amyloid production, while cell-based therapies may offer a way to replace neurons damaged by [Phe10] β-Amyloid (1-40) toxicity. ipinnovative.com
Refinement of In Vitro and In Vivo Models for Pathological Relevance
To accurately model the pathological consequences of [Phe10] β-Amyloid (1-40) and to evaluate the efficacy of potential therapies, it is crucial to develop and refine experimental models that better recapitulate the complexity of the human brain.
Future efforts in model development should include:
Three-Dimensional (3D) Cell Cultures: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids can provide a more physiologically relevant environment to study the effects of [Phe10] β-Amyloid (1-40) on neuronal networks and glial cells.
Human-Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs derived from patients with Alzheimer's disease-causing mutations allows for the creation of human neuronal models that can be used to study the specific effects of [Phe10] β-Amyloid (1-40) in a patient-relevant genetic context.
Microfluidic "Brain-on-a-Chip" Models: These models can integrate different cell types and mimic the blood-brain barrier, providing a powerful platform for studying the neurotoxicity of [Phe10] β-Amyloid (1-40) and for screening potential therapeutic compounds. nih.gov
Table 3: Comparison of Experimental Models for [Phe10] β-Amyloid (1-40) Research
| Model System | Advantages | Limitations | Future Refinements |
|---|---|---|---|
| In Vitro Aggregation Assays | High-throughput, controlled environment. | Lacks biological complexity. | Inclusion of cellular components and co-factors. |
| 2D Cell Cultures | Amenable to high-content imaging and genetic manipulation. | Poorly recapitulates the 3D architecture of the brain. | Co-cultures with different glial cell types. |
| 3D Organoids and Spheroids | More physiologically relevant cellular interactions and organization. | Variability and lack of a vascular system. | Integration of microfluidics to mimic blood flow. |
| Transgenic Animal Models | Allows for the study of systemic and behavioral effects. | Species differences may not fully replicate human pathology. | Development of models with inducible expression of [Phe10] β-Amyloid (1-40). |
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo aggregation behavior of [Phe10] β-Amyloid (1-40)?
- Methodological Answer : Simulate physiological conditions in vitro by supplementing buffers with cerebrospinal fluid (CSF) components or lipid membranes. Use transgenic animal models (e.g., APP/PS1 mice) to compare in vivo aggregation kinetics. Apply multi-compartment kinetic modeling to bridge in vitro and in vivo data .
Data Reporting and Validation
Q. What minimal dataset criteria should be reported in publications involving [Phe10] β-Amyloid (1-40) to ensure reproducibility?
- Methodological Answer : Disclose peptide source, batch number, solubilization protocol, and storage conditions. Provide raw kinetic data (e.g., ThT fluorescence curves), SEC chromatograms, and statistical parameters (e.g., n, p-values). Deposit structural data in public repositories (e.g., Protein Data Bank) .
Q. How can researchers validate computational models predicting [Phe10] β-Amyloid (1-40) aggregation pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
